(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine (4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13393976
InChI: InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;
SMILES: CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H44N2O4
Molecular Weight: 472.7 g/mol

(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine

CAS No.:

Cat. No.: VC13393976

Molecular Formula: C28H44N2O4

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine -

Specification

Molecular Formula C28H44N2O4
Molecular Weight 472.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid
Standard InChI InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;
Standard InChI Key XFECITMZVLWAJB-HCUGZAAXSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine is a complex organic compound classified under amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a phenyl substituent, and a pent-4-enoic acid backbone. The presence of the phenyl group enhances its chemical properties, making it valuable in peptide synthesis and medicinal chemistry.

Synthesis

The synthesis of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine typically involves several key steps, including the protection of the amino group with a Boc group and the introduction of the phenyl substituent. Detailed synthesis protocols often involve multiple stages, utilizing various reagents and conditions to ensure high purity and yield.

Applications

This compound is primarily used in peptide synthesis due to its ability to facilitate the formation of peptide bonds. Its structure allows it to interact with specific molecular targets, particularly enzymes involved in peptide synthesis. Additionally, it is being explored for potential therapeutic properties in medicinal chemistry.

Research Findings

Research on (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine focuses on its role as a substrate in enzyme-catalyzed reactions. Studies have shown that its interactions with enzymes can elucidate its role in biochemical pathways and its potential therapeutic applications.

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